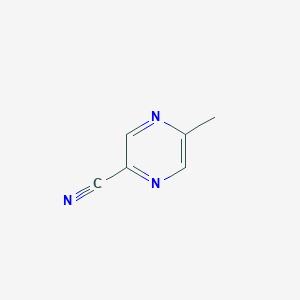

5-Methylpyrazine-2-carbonitrile

Description

The exact mass of the compound 5-Methylpyrazine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylpyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMRPLHDHGMXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374998 | |

| Record name | 5-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98006-91-8 | |

| Record name | 5-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpyrazine-2-carbonitrile: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrazine Scaffold

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and flavor chemistry.[1] The unique electronic properties of the pyrazine ring, a six-membered aromatic system containing two nitrogen atoms in a 1,4-orientation, confer upon it a range of biological activities and make it a privileged scaffold in drug design.[2] 5-Methylpyrazine-2-carbonitrile, a key derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the development of treatments for diabetes and infectious diseases.[3][4] This guide provides a comprehensive technical overview of the chemical and physical properties of 5-Methylpyrazine-2-carbonitrile, its synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of 5-Methylpyrazine-2-carbonitrile are fundamental to its handling, application in synthesis, and analytical identification. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| CAS Number | 98006-91-8 | [1] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 247 °C | [6] |

| Density | 1.16 g/cm³ | [5] |

| Flash Point | 96 °C | [5] |

| pKa (Predicted) | -1.19 ± 0.10 | [5] |

| Solubility | Soluble in non-polar and slightly polar organic solvents. | [7] |

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The synthesis of 5-Methylpyrazine-2-carbonitrile is a critical step in its utilization as a building block. While various methods exist for the synthesis of pyrazine derivatives, a common pathway involves the dehydration of the corresponding carboxamide.

Illustrative Synthetic Pathway

Caption: A generalized synthetic route to 5-Methylpyrazine-2-carbonitrile.

Reactivity of the Nitrile Group

The nitrile group in 5-Methylpyrazine-2-carbonitrile is a versatile functional handle that can undergo a variety of chemical transformations.[8] Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a precursor to a range of other functional groups.[9]

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 5-methylpyrazine-2-carboxylic acid, another important synthetic intermediate.[10]

-

Reduction: The nitrile group can be reduced to a primary amine, 5-(aminomethyl)pyrazine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles compared to aliphatic nitriles.[9]

Applications in Drug Development: A Scaffold for Bioactive Molecules

5-Methylpyrazine-2-carbonitrile is a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Glipizide

A prominent application of this compound is in the synthesis of Glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[11] In this synthesis, the carboxylic acid derivative, 5-methylpyrazine-2-carboxylic acid, which can be obtained from the nitrile, is a key reactant.[10]

Anti-tubercular Agents

Derivatives of 5-methylpyrazine-2-carbohydrazide, synthesized from the corresponding carboxylic acid, have shown promising in-vitro anti-tubercular activity against Mycobacterium tuberculosis.[3][4] This highlights the potential of the 5-methylpyrazine scaffold in the development of new treatments for tuberculosis.

Analytical Characterization: Spectroscopic and Chromatographic Methods

The definitive identification and characterization of 5-Methylpyrazine-2-carbonitrile rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.8 - 9.0 | Singlet |

| H-6 | 8.6 - 8.8 | Singlet |

| -CH₃ | 2.6 - 2.8 | Singlet |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C≡N) | 116 - 118 |

| C-3 | 148 - 150 |

| C-5 | 155 - 157 |

| C-6 | 144 - 146 |

| -CH₃ | 20 - 22 |

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Methylpyrazine-2-carbonitrile is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration.

Expected Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N stretch | ~2220 - 2240 |

| C-H stretch (aromatic) | ~3000 - 3100 |

| C-H stretch (aliphatic) | ~2850 - 3000 |

| C=N, C=C stretch (aromatic ring) | ~1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-Methylpyrazine-2-carbonitrile, the molecular ion peak (M⁺) would be expected at an m/z of 119.[13]

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 119 | [M]⁺ |

| 92 | [M - HCN]⁺ |

The fragmentation pattern can provide valuable structural information and confirm the identity of the compound.[11][14]

Experimental Protocols

Protocol for NMR Spectral Analysis

Caption: Workflow for NMR spectral analysis of 5-Methylpyrazine-2-carbonitrile.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Methylpyrazine-2-carbonitrile and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[15]

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and calibration of the chemical shift axis using the residual solvent peak.

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.[16]

Safety and Handling

5-Methylpyrazine-2-carbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

5-Methylpyrazine-2-carbonitrile is a synthetically versatile and commercially important building block with significant applications in the pharmaceutical industry. Its unique chemical structure and reactivity make it an ideal starting material for the synthesis of a variety of bioactive molecules. A thorough understanding of its chemical and physical properties, as well as its analytical characterization, is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and researchers working with this important heterocyclic compound.

References

-

Doležal, M. (2015). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

PubChem. (n.d.). 5-Methylpyrazine-2-carbonitrile. Retrieved from [Link]

-

Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. Retrieved from [Link]

-

Rillema, D. P., et al. (2017). Methyl 5-methylpyrazine-2-carboxylate. IUCrData. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-methylpyrazine-2-carbonitrile (C6H5N3). Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Bui, T. T., et al. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering.

-

Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and SAR of novel sulfonylurea derivatives for the treatment of Diabetes mellitus in rats. Retrieved from [Link]

Sources

- 1. 5-Methylpyrazine-2-carbonitrile | C6H5N3 | CID 2760047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. arabjchem.org [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-METHYLPYRAZINE-2-CARBONITRILE CAS#: 98006-91-8 [m.chemicalbook.com]

- 6. 98006-91-8 CAS MSDS (5-METHYLPYRAZINE-2-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. benchchem.com [benchchem.com]

- 9. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 11. whitman.edu [whitman.edu]

- 12. benchchem.com [benchchem.com]

- 13. PubChemLite - 5-methylpyrazine-2-carbonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 14. scienceready.com.au [scienceready.com.au]

- 15. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 16. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to 5-Methylpyrazine-2-carbonitrile (CAS: 98006-91-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrazine-2-carbonitrile is a heterocyclic compound belonging to the pyrazine family, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of 5-Methylpyrazine-2-carbonitrile, including its chemical and physical properties, plausible synthetic routes, detailed analytical characterization, and a discussion of its potential applications in drug discovery and development, supported by data on related pyrazine derivatives.

Introduction

Pyrazine and its derivatives are integral scaffolds in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][2] The pyrazine ring is often employed as a bioisostere for benzene, pyridine, and pyrimidine in medicinal chemistry, with the nitrogen atoms frequently acting as hydrogen bond acceptors, enabling interactions with biological targets such as kinase enzymes.[3] The introduction of a nitrile group to the pyrazine core, as seen in 5-Methylpyrazine-2-carbonitrile, offers a versatile functional handle for further chemical modification and can significantly influence the molecule's electronic properties and biological activity. This guide aims to consolidate the available technical information on 5-Methylpyrazine-2-carbonitrile to facilitate its use in research and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Methylpyrazine-2-carbonitrile is fundamental for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 98006-91-8 | [4] |

| Molecular Formula | C₆H₅N₃ | [4] |

| Molecular Weight | 119.12 g/mol | [4] |

| Appearance | Colorless solid (predicted) | [4] |

| Solubility | Sparingly soluble in water | [4] |

| XlogP (predicted) | 0.3 | [5] |

| Topological Polar Surface Area | 49.6 Ų | [5] |

Synthesis of 5-Methylpyrazine-2-carbonitrile

Proposed Synthetic Pathway

A feasible synthetic strategy involves the initial synthesis of 5-methylpyrazine-2-carboxylic acid, followed by its conversion to the corresponding amide, and subsequent dehydration to yield the target nitrile.

Caption: Proposed multi-step synthesis of 5-Methylpyrazine-2-carbonitrile.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established chemical transformations and provide a starting point for the synthesis of 5-Methylpyrazine-2-carbonitrile. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 5-Methylpyrazine-2-carboxylic acid

This step can be achieved through the oxidation of 2,5-dimethylpyrazine. A Chinese patent describes a method using potassium permanganate as the oxidizing agent.[6]

-

Prepare an aqueous solution of an inorganic base (e.g., sodium hydroxide) and cool to 0-25°C.

-

Add 2,5-dimethylpyrazine in batches, maintaining the temperature between 5-30°C.

-

Add solid potassium permanganate portion-wise over 0.5-1 hour, keeping the temperature between 10-30°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Filter the reaction mixture to remove manganese dioxide.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 5-methylpyrazine-2-carboxylic acid.

Step 2: Synthesis of 5-Methylpyrazine-2-carboxamide

The conversion of the carboxylic acid to the amide can be performed via an acid chloride intermediate.

-

Reflux 5-methylpyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the acid chloride.

-

Remove the excess SOCl₂ under reduced pressure.

-

Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated aqueous solution of ammonium hydroxide.

-

Stir the reaction mixture until the formation of the amide is complete (monitor by TLC).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain 5-methylpyrazine-2-carboxamide.

Step 3: Synthesis of 5-Methylpyrazine-2-carbonitrile

The final step involves the dehydration of the amide to the nitrile.

-

Treat 5-methylpyrazine-2-carboxamide with a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride.

-

Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction mixture by pouring it onto ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-Methylpyrazine-2-carbonitrile.

Analytical Characterization

Accurate characterization of 5-Methylpyrazine-2-carbonitrile is crucial for confirming its identity and purity. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | H-3 |

| ~8.6 | s | 1H | H-6 |

| ~2.7 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-5 |

| ~148 | C-3 |

| ~145 | C-6 |

| ~132 | C-2 |

| ~116 | -CN |

| ~22 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum (KBr pellet):

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~2230 | C≡N stretch (nitrile) |

| ~1600, 1480 | C=C and C=N stretching of the pyrazine ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Assignment |

| 119 | [M]⁺ (Molecular ion) |

| 92 | [M - HCN]⁺ |

| 78 | [M - CH₃CN]⁺ |

Potential Applications and Mechanism of Action

While specific biological activities for 5-Methylpyrazine-2-carbonitrile have not been extensively reported, the broader class of pyrazine derivatives and, more specifically, pyrazine carbonitriles, have shown significant promise in medicinal chemistry.

Kinase Inhibition

A prominent area of investigation for pyrazine-2-carbonitrile derivatives is as kinase inhibitors.[7] For instance, a patent for 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds describes their function as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator in the DNA damage response pathway.[8] Inhibition of CHK1 is a therapeutic strategy in oncology, particularly for sensitizing cancer cells to chemotherapy. The 5-aminopyrazine-2-carbonitrile scaffold has been shown to interact optimally with a unique protein-bound water molecule in CHK1, conferring high selectivity.[2] It is plausible that 5-Methylpyrazine-2-carbonitrile could serve as a valuable building block or fragment in the design of novel kinase inhibitors.

Caption: Potential mechanism of action via CHK1 inhibition.

Antimicrobial Activity

Derivatives of 5-methylpyrazine have been synthesized and evaluated for their antimicrobial properties. For example, a series of 5-methylpyrazine-2-carbohydrazide derivatives showed promising anti-tubercular activity against Mycobacterium tuberculosis.[3][9] Another study on pyrazine-2-carboxylic acid derivatives of piperazines, including a compound derived from 5-methylpyrazine-2-carboxylic acid, demonstrated antimicrobial activity against various bacterial and fungal strains.[10] These findings suggest that the 5-methylpyrazine scaffold is a viable starting point for the development of new antimicrobial agents.

Safety and Handling

Based on information for related compounds, 5-Methylpyrazine-2-carbonitrile should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All handling should be performed in a well-ventilated fume hood.

Conclusion

5-Methylpyrazine-2-carbonitrile represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its pyrazine core, substituted with a reactive nitrile group and a methyl group, provides a scaffold with the potential for diverse biological activities. While direct experimental data on its synthesis and biological function are limited, plausible synthetic routes can be designed, and its potential as a precursor for kinase inhibitors and antimicrobial agents is supported by studies on analogous compounds. This technical guide serves as a foundational resource to encourage and facilitate further research into the properties and applications of this promising heterocyclic compound.

References

- Chinese Patent CN1155581C. Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- Chinese Patent CN107903218A. A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid.

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(3)/[7].pdf]([Link]7].pdf)

-

N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - MDPI. [Link]

-

Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry. [Link]

-

Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. [Link]

- US Patent US9403797B2. 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use.

-

Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed. [Link]

- European Patent EP0088395A1.

-

Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PubMed Central. [Link]

-

Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives - ResearchGate. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Organic Syntheses Procedure. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]

-

5-methylpyrazine-2-carbonitrile (C6H5N3) - PubChemLite. [Link]

-

Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka | Patsnap. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]

-

-

Sandmeyer reaction. [Link]

-

- EP2776417B1 - 5-(pyridin-2-yl-amino)

- IE52992B1 - Preparation of pyrazine derivatives - Google P

- WO2008022164A2 - Pyrazine compounds, their use and methods of preparation - Google P

-

(PDF) 5-Methylpyrazine-2-carboxamide - ResearchGate. [Link]

- CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google P

-

Spectral data of the newly synthesized compounds 6-8. | Download Table - ResearchGate. [Link]

-

(PDF) Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1- carbothioamide - ResearchGate. [Link]

-

N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes - PubMed. [Link]

-

Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 4. Page loading... [guidechem.com]

- 5. PubChemLite - 5-methylpyrazine-2-carbonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

An In-Depth Technical Guide to 5-Methylpyrazine-2-carbonitrile: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-Methylpyrazine-2-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's fundamental chemical properties, outlines detailed synthetic methodologies, provides a thorough spectroscopic characterization, and explores its applications as a crucial building block in medicinal chemistry.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules.[3] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] 5-Methylpyrazine-2-carbonitrile, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents, underscoring the importance of a thorough understanding of its chemical characteristics and synthesis.

Chemical Structure and Physicochemical Properties

5-Methylpyrazine-2-carbonitrile possesses a planar aromatic pyrazine ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position. This substitution pattern influences the molecule's reactivity and physical properties.

Molecular Formula: C₆H₅N₃[5]

Structure:

Caption: Chemical structure of 5-Methylpyrazine-2-carbonitrile.

A summary of the key physicochemical properties of 5-Methylpyrazine-2-carbonitrile is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-methylpyrazine-2-carbonitrile | [5] |

| CAS Number | 98006-91-8 | [5] |

| Molecular Weight | 119.12 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | |

| Molecular Formula | C₆H₅N₃ | [5] |

| SMILES | CC1=CN=C(C=N1)C#N | [5] |

| InChIKey | AYMRPLHDHGMXOF-UHFFFAOYSA-N | [5] |

Synthesis of 5-Methylpyrazine-2-carbonitrile

The synthesis of 5-Methylpyrazine-2-carbonitrile is most commonly achieved from its carboxylic acid precursor, 5-methylpyrazine-2-carboxylic acid. This transformation involves a two-step process: the formation of the primary amide followed by dehydration.

Caption: General synthetic workflow for 5-Methylpyrazine-2-carbonitrile.

Experimental Protocol

Step 1: Synthesis of 5-Methylpyrazine-2-carboxamide

The conversion of the carboxylic acid to the primary amide is a critical first step. This can be achieved through the formation of an acyl chloride intermediate followed by reaction with ammonia.

-

Acyl Chloride Formation: To a solution of 5-methylpyrazine-2-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise at 0 °C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in an appropriate solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.

-

Work-up: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The resulting precipitate, 5-methylpyrazine-2-carboxamide, is collected by filtration, washed with cold water, and dried.

Causality: The use of thionyl chloride is a standard and effective method for converting carboxylic acids to highly reactive acyl chlorides, which readily undergo nucleophilic attack by ammonia to form the stable amide.

Step 2: Dehydration of 5-Methylpyrazine-2-carboxamide to 5-Methylpyrazine-2-carbonitrile

The final step is the dehydration of the primary amide to the corresponding nitrile. Several dehydrating agents can be employed for this transformation.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methylpyrazine-2-carboxamide (1 equivalent) in a suitable solvent such as phosphorus oxychloride (POCl₃) or a mixture of pyridine and acetic anhydride.

-

Dehydration: Heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by TLC.

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-Methylpyrazine-2-carbonitrile.

Causality: Phosphorus oxychloride is a powerful dehydrating agent that reacts with the amide to form a reactive intermediate, which then eliminates water to form the nitrile. The basic work-up is necessary to neutralize the acidic byproducts of the reaction.

Spectroscopic Characterization

The structural elucidation of 5-Methylpyrazine-2-carbonitrile is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.65 | s |

| H-6 | 8.55 | s |

| -CH₃ | 2.65 | s |

Interpretation: The two singlets in the aromatic region correspond to the two protons on the pyrazine ring. The downfield chemical shifts are due to the deshielding effect of the electronegative nitrogen atoms and the nitrile group. The singlet at a higher field corresponds to the three protons of the methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~115-120 |

| C-2 | ~145-150 |

| C-3 | ~140-145 |

| C-5 | ~150-155 |

| C-6 | ~135-140 |

| -CH₃ | ~20-25 |

Interpretation: The carbon of the nitrile group will appear in the characteristic region for nitriles. The quaternary carbons of the pyrazine ring will have chemical shifts influenced by the nitrogen atoms and the substituents. The methyl carbon will appear at the highest field.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methylpyrazine-2-carbonitrile will exhibit characteristic absorption bands corresponding to its functional groups.[7]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch (nitrile) | ~2220-2240 | Strong, sharp |

| C-H stretch (aromatic) | ~3000-3100 | Medium |

| C-H stretch (aliphatic) | ~2850-3000 | Medium |

| C=N, C=C stretch (ring) | ~1400-1600 | Medium to strong |

Interpretation: The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption band for the nitrile group. The other bands correspond to the vibrations of the pyrazine ring and the methyl group.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 119, corresponding to the molecular weight of the compound.

-

Fragmentation: The fragmentation of N-heterocycles is often complex.[8][9][10][11] Key fragmentation pathways for 5-Methylpyrazine-2-carbonitrile may include:

-

Loss of HCN (m/z = 27) from the molecular ion.

-

Loss of a methyl radical (CH₃, m/z = 15).

-

Cleavage of the pyrazine ring leading to smaller fragment ions.

-

Applications in Drug Development

The pyrazine scaffold is a cornerstone in the development of numerous therapeutic agents.[1] 5-Methylpyrazine-2-carbonitrile, as a functionalized pyrazine, is a valuable building block for the synthesis of more complex drug candidates.

Anti-tubercular Agents

Derivatives of 5-methylpyrazine have shown promising activity against Mycobacterium tuberculosis. The structural similarity to pyrazinamide, a first-line anti-tubercular drug, makes this class of compounds an area of active research. The nitrile group of 5-Methylpyrazine-2-carbonitrile can be readily converted to other functional groups, such as amides and hydrazides, to generate libraries of compounds for screening.

Antimicrobial Agents

The pyrazine nucleus is present in a variety of compounds with broad-spectrum antimicrobial activity.[4] The ability to modify the substituents on the pyrazine ring allows for the fine-tuning of the antimicrobial properties and the development of agents with improved efficacy and reduced toxicity.

Antiviral Agents

Recent research has highlighted the importance of pyrazine derivatives in the development of antiviral drugs. Notably, the synthesis of favipiravir, an antiviral medication, can utilize intermediates derived from substituted pyrazine carbonitriles. This underscores the potential of 5-Methylpyrazine-2-carbonitrile as a starting material for the synthesis of novel antiviral compounds.

Conclusion

5-Methylpyrazine-2-carbonitrile is a versatile heterocyclic compound with a well-defined structure and accessible synthetic routes. Its physicochemical properties and spectroscopic signature are well-characterized, providing a solid foundation for its use in research and development. The presence of the pyrazine scaffold, coupled with the reactive nitrile and methyl functionalities, makes it an invaluable building block in medicinal chemistry, particularly in the pursuit of new anti-tubercular, antimicrobial, and antiviral agents. This guide serves as a comprehensive resource for scientists and researchers, enabling a deeper understanding and broader application of this important molecule in the advancement of drug discovery.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL not available)

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (URL not available)

-

Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry - ACS Publications. (URL: [Link])

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. (URL: [Link])

-

MASS SPECTRA OF NITROGEN HETEROCYCLES - By CS BARNES,? EJ HALBERT,? RJ GOLDSACK,? and JG WILSON. (URL: [Link])

-

Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (URL: [Link])

-

Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed. (URL: [Link])

-

Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas - ProQuest. (URL: [Link])

-

5-Methylpyrazine-2-carbonitrile | C6H5N3 | CID 2760047 - PubChem. (URL: [Link])

-

Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - ResearchGate. (URL: [Link])

-

A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir - Scientific Update. (URL: [Link])

-

Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles - ACS Publications. (URL: [Link])

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-Methylpyrazine-2-carbonitrile | C6H5N3 | CID 2760047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificupdate.com [scientificupdate.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. connectsci.au [connectsci.au]

- 10. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]

- 11. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 5-Methylpyrazine-2-carbonitrile: Structure, Characterization, and Methodologies for Drug Discovery

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-methylpyrazine-2-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The pyrazine scaffold is a key pharmacophore in numerous therapeutic agents, and a thorough understanding of its derivatives through spectroscopic analysis is paramount for structural elucidation, quality control, and the rational design of new chemical entities. This document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 5-methylpyrazine-2-carbonitrile, alongside detailed, field-proven experimental protocols for data acquisition.

Introduction to 5-Methylpyrazine-2-carbonitrile

5-Methylpyrazine-2-carbonitrile (C₆H₅N₃) is an aromatic heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a nitrile group. Pyrazine derivatives are prevalent in nature and are known for their diverse biological activities, making them attractive scaffolds in medicinal chemistry. The specific arrangement of the electron-withdrawing nitrile group and the weakly electron-donating methyl group on the pyrazine ring creates a unique electronic and structural profile, which can be precisely mapped using various spectroscopic techniques. Accurate spectroscopic characterization is a cornerstone of modern drug discovery, ensuring the unambiguous identification of synthesized compounds and providing insights into their chemical behavior.[1]

Molecular Structure and Spectroscopic Correlation

The structural and electronic properties of 5-methylpyrazine-2-carbonitrile are directly reflected in its spectroscopic signatures. The following sections delve into the specific data obtained from various analytical techniques and the rationale behind the observed spectral features.

Caption: Molecular structure of 5-methylpyrazine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-methylpyrazine-2-carbonitrile is characterized by distinct signals for the aromatic protons and the methyl group protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.65 | Singlet |

| H-6 | 8.55 | Singlet |

| -CH₃ | 2.65 | Singlet |

| Data obtained in CDCl₃. Source: BenchChem |

Interpretation: The two protons on the pyrazine ring, H-3 and H-6, appear as sharp singlets in the aromatic region of the spectrum. Their downfield chemical shifts (8.55-8.65 ppm) are a result of the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing nitrile group. The methyl group protons (-CH₃) resonate as a singlet further upfield at approximately 2.65 ppm, which is characteristic for a methyl group attached to an aromatic ring. The absence of splitting for all signals is due to the lack of adjacent protons.

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~148 |

| C-5 | ~158 |

| C-6 | ~144 |

| -C≡N | ~117 |

| -CH₃ | ~21 |

| Predicted values based on analogous structures. |

Interpretation: The carbon atoms of the pyrazine ring are expected to resonate in the downfield region (144-158 ppm) due to the influence of the nitrogen atoms. The carbon atom attached to the methyl group (C-5) is predicted to be the most downfield of the ring carbons. The nitrile carbon (-C≡N) typically appears around 117 ppm.[3] The methyl carbon (-CH₃) will have the most upfield chemical shift, expected around 21 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR sample preparation and analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 5-methylpyrazine-2-carbonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically used.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (methyl) | 2950-2850 | Medium |

| C≡N stretch (nitrile) | ~2230 | Strong, Sharp |

| C=N, C=C stretch (ring) | 1600-1450 | Medium-Strong |

| Data based on characteristic absorption frequencies for the respective functional groups. |

Interpretation: The IR spectrum of 5-methylpyrazine-2-carbonitrile is expected to be dominated by a strong and sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The presence of aromatic C-H bonds is indicated by absorptions just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹.[5] The region between 1600 and 1450 cm⁻¹ will contain several bands due to the C=C and C=N stretching vibrations within the pyrazine ring.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Caption: Workflow for ATR-FTIR analysis.

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Collect a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of solid 5-methylpyrazine-2-carbonitrile directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Interpretation:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[6]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

| Ion | Predicted m/z | Notes |

| [M]⁺˙ | 119.05 | Molecular Ion |

| [M+H]⁺ | 120.06 | Protonated Molecular Ion |

| [M+Na]⁺ | 142.04 | Sodium Adduct |

| Predicted m/z values from PubChemLite.[7] |

Interpretation of Fragmentation: Upon electron ionization, 5-methylpyrazine-2-carbonitrile is expected to show a prominent molecular ion peak at m/z 119. The fragmentation of pyrazine derivatives is often complex.[8] Likely fragmentation pathways for 5-methylpyrazine-2-carbonitrile include the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the ring, leading to a fragment ion at m/z 92. The loss of a methyl radical (•CH₃, 15 Da) could also occur, resulting in an ion at m/z 104. Further fragmentation of the pyrazine ring would lead to smaller charged species.

Experimental Protocol for GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of 5-methylpyrazine-2-carbonitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrumentation and Analysis:

-

Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC will separate the compound from any impurities. A suitable capillary column (e.g., DB-5ms) should be used.

-

The compound will then enter the MS, where it will be ionized (typically by electron ionization, EI).

-

The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound by comparing it to library spectra if available.[9]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

| Transition | Predicted λmax (nm) | Solvent |

| π → π | ~270-290 | Ethanol/Methanol |

| n → π | ~310-330 | Ethanol/Methanol |

| Predicted values based on the electronic properties of pyrazine and related heterocyclic systems. |

Interpretation: 5-Methylpyrazine-2-carbonitrile is expected to exhibit two main absorption bands in its UV-Vis spectrum. A more intense band at shorter wavelengths (around 270-290 nm) can be attributed to π → π* transitions within the aromatic system. A weaker band at longer wavelengths (around 310-330 nm) is likely due to n → π* transitions, involving the non-bonding electrons on the nitrogen atoms.[10] The exact position and intensity of these bands can be influenced by the solvent used.[11]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of 5-methylpyrazine-2-carbonitrile in a UV-transparent solvent (e.g., ethanol or methanol).

-

The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis:

-

The spectrophotometer will generate a spectrum of absorbance versus wavelength.

-

Determine the wavelengths of maximum absorbance (λmax).[3]

-

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a comprehensive and complementary toolkit for the characterization of 5-methylpyrazine-2-carbonitrile. The data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. By following the detailed experimental protocols, scientists can reliably obtain and interpret the spectroscopic data necessary to confirm the structure and purity of this important heterocyclic compound, thereby advancing their research and development efforts.

References

-

PubChemLite. 5-methylpyrazine-2-carbonitrile (C6H5N3). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

-

Oregon State University. Table of Characteristic IR Absorptions. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

R.A.C.O. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Available from: [Link]

-

Lib4RI. Spectra & Spectral Data. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

PubChem. 5-Methylpyrazine-2-carbonitrile | C6H5N3 | CID 2760047. Available from: [Link]

-

IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Available from: [Link]

-

Chemguide. uv-visible absorption spectra. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

PubChem. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915. Available from: [Link]

-

ACS Publications. Rotational Spectroscopy of 1-Cyano-2-methylenecyclopropane (C5H5N): A Newly Synthesized Pyridine Isomer. Available from: [Link]

-

Royal Society of Chemistry. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Available from: [Link]

-

National Institutes of Health. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Available from: [Link]

-

ResearchGate. Ultraviolet visible spectra of adding 2-methylpyrazine (A), 2,5-dimethylpyrazine (B), 2,3,5-trimethylpyrazine (C) and 2,3,5,6-tetramethylpyrazine (D) into bovine serum albumin solution. Available from: [Link]

-

MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Available from: [Link]

-

ResearchGate. Spectroscopic Study of Cyano-Bridged Hetero-Metallic Polymeric Complexes with 2-Methylpyrazine: [M(NH3)(2mpz)Ni(CN)4]·nH2O (M(II) = Cu or Zn). Available from: [Link]

-

National Institutes of Health. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Available from: [Link]

-

Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Methylpyrazine-2-carbonitrile | C6H5N3 | CID 2760047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iivs.org [iivs.org]

- 4. benchchem.com [benchchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - 5-methylpyrazine-2-carbonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 8. whitman.edu [whitman.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mdpi.com [mdpi.com]

Navigating the Landscape of C6H5N3 Pyrazine Derivatives: A Technical Guide for Drug Discovery

Foreword: The Strategic Importance of Nitrogen Heterocyles in Modern Drug Development

In the intricate tapestry of medicinal chemistry, nitrogen-containing heterocycles represent a vibrant and critical thread. Their prevalence in both natural products and synthetic drugs underscores their remarkable ability to interact with biological targets with high affinity and specificity. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a particularly privileged scaffold in drug discovery. Its unique electronic properties, including its role as a hydrogen bond acceptor, make it an attractive bioisostere for other aromatic systems like benzene and pyridine. This guide delves into the nuanced world of pyrazine derivatives with the molecular formula C6H5N3, offering a comprehensive exploration of their nomenclature, synthesis, and characterization, with a keen eye toward their application in the development of novel therapeutics. Our focus will be on providing not just protocols, but the underlying scientific rationale that empowers researchers to innovate and optimize.

Decoding the Isomeric Diversity of C6H5N3 Pyrazine Derivatives

The molecular formula C6H5N3 gives rise to a fascinating array of structural isomers, each with distinct chemical personalities. Within the realm of pyrazine derivatives, these isomers can be broadly categorized into fused heterocyclic systems and substituted pyrazines.

Fused Pyrazine Systems: A Symphony of Rings

Fused heterocyclic systems, where a pyrazine ring is annulated with another nitrogen-containing ring, are of paramount importance in medicinal chemistry, often exhibiting potent biological activities. Key isomers of C6H5N3 in this class include:

-

Pyrazolo[1,5-a]pyrazine: This bicyclic system consists of a pyrazole ring fused to a pyrazine ring.[1] Its derivatives have garnered significant interest as kinase inhibitors, particularly targeting Janus kinases (JAKs).[2]

-

Imidazo[1,5-a]pyrazine: In this isomer, an imidazole ring is fused to the pyrazine core.[3] This scaffold is present in acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of chronic lymphocytic leukemia.[2]

-

Imidazo[1,2-a]pyrazine: Another isomeric fusion of imidazole and pyrazine rings, this system is also a valuable pharmacophore in drug discovery.

-

5H-pyrrolo[2,3-b]pyrazine: This isomer features a pyrrole ring fused to the pyrazine ring.

Substituted Pyrazines: The Power of Functionalization

Direct substitution on the pyrazine ring provides another avenue to C6H5N3 isomers. A prominent example is:

-

2-Amino-3-cyanopyrazine: This derivative is a crucial building block in organic synthesis. The amino and cyano groups offer versatile handles for further chemical transformations, enabling the construction of more complex heterocyclic systems.

The Language of Molecules: A Guide to IUPAC Nomenclature

A clear and unambiguous naming system is the bedrock of chemical communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these complex heterocyclic compounds.

For fused ring systems, the name is constructed by citing the name of the attached ring system as a prefix to the name of the base component. The fusion is indicated by letters (a, b, c, etc.) corresponding to the sides of the parent heterocycle. For example, in pyrazolo[1,5-a]pyrazine , "pyrazolo" is the prefix, and "pyrazine" is the base component. The "[1,5-a]" descriptor specifies the atoms of the pyrazole ring involved in the fusion and the face of the pyrazine ring to which it is fused.

For substituted pyrazines, the substituents are listed as prefixes to the parent name "pyrazine," with their positions indicated by numbers. For instance, in 2-amino-3-cyanopyrazine , the amino and cyano groups are located at positions 2 and 3 of the pyrazine ring, respectively.

The Art of Creation: Synthetic Strategies and Methodologies

The synthesis of these C6H5N3 pyrazine derivatives requires a thoughtful selection of starting materials and reaction conditions. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of precursors.

Synthesis of Fused Pyrazine Systems: Building Complexity

The construction of fused pyrazine systems often involves the initial synthesis of one of the heterocyclic rings, followed by the annulation of the second ring.

A versatile four-step protocol has been developed for the synthesis of pyrazolo[1,5-a]pyrazines, overcoming challenges of regioselectivity and low yields associated with previous methods. This strategy commences with commercially available pyrazoles, which undergo regiocontrolled alkylation and formylation to yield pyrazole-5-aldehydes. Subsequent deprotection and cyclization efficiently furnish the desired pyrazolo[1,5-a]pyrazine core. This method allows for the introduction of substituents at various positions of the bicyclic system.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrazine

This protocol is a generalized representation of the four-step synthesis.

-

Alkylation of Pyrazole: A commercially available pyrazole is alkylated at the N-1 position. The choice of alkylating agent is crucial for directing the subsequent formylation step.

-

Formylation: The N-alkylated pyrazole is then formylated at the C-5 position to yield a pyrazole-5-aldehyde. This step is critical for introducing the necessary carbon atom for the subsequent cyclization.

-

Deprotection: The protecting group on the N-1 substituent is removed under appropriate conditions to liberate a reactive intermediate.

-

Cyclization: The deprotected intermediate undergoes an intramolecular cyclization to form the pyrazolo[1,5-a]pyrazine ring system.

Caption: Generalized workflow for the synthesis of pyrazolo[1,5-a]pyrazines.

The synthesis of substituted imidazo[1,5-a]pyrazines can be effectively achieved through regioselective metalation strategies. Deprotonation at specific carbon atoms of the imidazo[1,5-a]pyrazine core, followed by quenching with an electrophile, allows for the introduction of a wide range of functional groups. This approach provides a powerful tool for generating libraries of derivatives for structure-activity relationship (SAR) studies.

Synthesis of Substituted Pyrazines: A Multicomponent Approach

The synthesis of 2-amino-3-cyanopyrazine derivatives is often accomplished through a one-pot multicomponent reaction. This elegant approach brings together simple, commercially available starting materials to construct the desired product in a single step, often with high efficiency and atom economy.

A common and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives, which are precursors to aminocyanopyrazines, involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[4][5] This reaction can be catalyzed by various agents and can often be performed under solvent-free conditions or with microwave irradiation to accelerate the reaction and improve yields.[4] The choice of catalyst and reaction conditions is critical for optimizing the yield and purity of the product. The use of recyclable nanocatalysts represents a green and sustainable approach to this synthesis.[6]

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

-

Reactant Mixture: A mixture of an aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is prepared.

-

Catalyst Addition: A catalytic amount of a suitable catalyst (e.g., zinc zirconium phosphate) is added to the mixture.[7]

-

Reaction Conditions: The reaction is typically carried out under solvent-free conditions at an elevated temperature (e.g., 100 °C) or with microwave irradiation for a short period (e.g., 5-10 minutes).

-

Workup and Purification: After the reaction is complete, the crude product is typically purified by recrystallization from an appropriate solvent to afford the pure 2-amino-3-cyanopyridine derivative.

Caption: Multicomponent reaction for 2-amino-3-cyanopyridine synthesis.

Unveiling Molecular Architecture: Spectroscopic Characterization

The unambiguous identification and characterization of these C6H5N3 pyrazine derivatives rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity of atoms within a molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the electronic environment and proximity of the protons. ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for C6H5N3 Pyrazine Derivatives (in ppm)

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |

| Pyrazolo[1,5-a]pyrazine | Data not readily available in searched literature. | Data not readily available in searched literature. |

| Imidazo[1,5-a]pyrazine | Data not readily available in searched literature. | Data not readily available in searched literature. |

| 2-Amino-3-cyanopyrazine | (DMSO-d6): δ 7.19 (s, 2H, NH₂), 7.55-7.76 (m, ArH), 6.95 (s, 1H, CH)[4] | Data not readily available in searched literature. |

Note: Specific NMR data for the parent C6H5N3 fused systems are not consistently reported in the readily available literature. The data for substituted derivatives can vary significantly based on the nature and position of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M+) in the mass spectrum confirms the molecular formula of the C6H5N3 isomer (m/z ≈ 119.0483). The fragmentation pattern can offer valuable clues about the structure of the molecule. For instance, the fragmentation of hydroxymethylpyrazines has been shown to be characteristic of the position of the substituent.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching and bending vibrations of different bonds absorb infrared radiation at specific frequencies.

Table 2: Key IR Absorptions for C6H5N3 Pyrazine Derivatives (in cm⁻¹)

| Functional Group | Characteristic Absorption Range |

| N-H stretch (amines) | 3300-3500 |

| C≡N stretch (nitriles) | 2210-2260 |

| C=N stretch (aromatic) | 1640-1690 |

| C=C stretch (aromatic) | 1450-1600 |

| C-H stretch (aromatic) | 3000-3100 |

From Bench to Bedside: Applications in Drug Discovery

The C6H5N3 pyrazine derivatives, particularly the fused heterocyclic systems, have emerged as promising scaffolds for the development of new therapeutic agents. Their ability to act as kinase inhibitors has positioned them at the forefront of cancer and inflammation research.

The pyrazolo[1,5-a]pyrimidine scaffold, a close relative of pyrazolo[1,5-a]pyrazine, has been extensively explored for its potent protein kinase inhibitory activity.[9][10][11] These compounds have shown promise as inhibitors of kinases such as EGFR, B-Raf, and MEK, which are key targets in cancer therapy.[11]

Similarly, the imidazo[1,5-a]pyrazine core is a key component of several clinically relevant molecules. As mentioned earlier, acalabrutinib, an imidazo[1,5-a]pyrazine derivative, is an FDA-approved drug for certain types of leukemia.[2] Furthermore, derivatives of this scaffold have been investigated as inhibitors of c-Src kinase for the potential treatment of acute ischemic stroke and as corticotropin-releasing hormone (CRH) receptor ligands.[3]

The diverse biological activities of these pyrazine-based heterocycles highlight the immense potential of this chemical space for the discovery of novel drugs targeting a wide range of diseases.

Conclusion: A Privileged Scaffold with a Bright Future

The C6H5N3 pyrazine derivatives represent a rich and diverse family of heterocyclic compounds with significant potential in medicinal chemistry and drug development. From the intricate fused ring systems of pyrazolo[1,5-a]pyrazine and imidazo[1,5-a]pyrazine to the versatile building block of 2-amino-3-cyanopyrazine, these molecules offer a wealth of opportunities for the design of novel therapeutic agents. A thorough understanding of their nomenclature, synthesis, and spectroscopic properties is essential for researchers aiming to harness their full potential. As our understanding of the intricate signaling pathways that govern human disease continues to grow, the strategic deployment of these privileged pyrazine scaffolds will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.

References

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

-

ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Available at: [Link]

- Celik, H., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.

- Karimi, H., et al. (2018). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.

- Kumar, D., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87.

- Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34.

- Al-Amiery, A. A., et al. (2021). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 4(5), 458-468.

- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 35-58.

- Yopi, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

- Terungwa, A. A., et al. (2024).

- Hassan, A. S., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(8), 2508.

-

El-Sayed, N. N. E., et al. (2021). Pyrazolo[1,5-a][4][12][13]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 21(15), 2085-2105.

-

ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. Available at: [Link]

- Terungwa, A. A., et al. (2024).

- Di Donato, L., et al. (2022). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 46(10), 4586-4598.

-

PubChem. (n.d.). 5-Phenyl-1,2,3-triazine. Retrieved from [Link]

- Altalhi, T., et al. (2022).

- Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1056-1067.

- Gouda, M. A. (2014). Chemistry of 2-Amino-3-cyanopyridines.

- Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885.

-

PubChem. (n.d.). Pyrazolo[1,5-a]pyrazine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3,5-triazine. Retrieved from [Link]

- Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry, 64(10), 5723-5731.

-

ResearchGate. (n.d.). Synthesis of various 1,2,4-triazines. Available at: [Link]

- Kumar, A., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(34), 7344-7367.

-

NIST. (n.d.). Pyrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-PHENYL-1,2,4-TRIAZIN. Retrieved from [Link]

- Bohman, B., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(6), 845-850.

- Krishnakumar, V., & Prabhavathi, N. (2012). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. International Journal of ChemTech Research, 4(1), 223-231.

- Ghassemzadeh, M., et al. (2024). 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Advances, 14(30), 21530-21538.

-

SpectraBase. (n.d.). Pyrazine. Retrieved from [Link]

- Choudhary, D., et al. (2022). Review on the Synthesis of Pyrazine and Its Derivatives.

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

- Li, Z., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 26-34.

-

Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

Sources

- 1. Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]

- 7. oiccpress.com [oiccpress.com]

- 8. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]